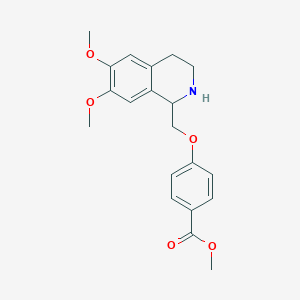

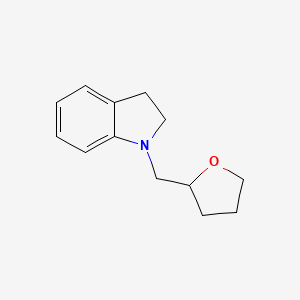

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.406. The purity is usually 95%.

BenchChem offers high-quality 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive and Vasodilatory Effects

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester has been studied for its potential in treating hypertension. Research indicates that related compounds in the tetrahydroisoquinoline series exhibit potent antihypertensive properties and function as arteriolar dilators. One study noted that a derivative, trequinsin, showed significant effectiveness as an antihypertensive agent and displayed a hemodynamic profile characteristic of an arteriolar dilator, also demonstrating potent inhibitory effects on cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).

Antiepileptic Properties

In the realm of neurological disorders, the compound and its derivatives have been explored for their antiepileptic effects. One study explored the impact of non-competitive AMPA receptor antagonists on generalized tonic-clonic seizures in various animal models. This line of research holds potential for advancing the treatment of epilepsy (Citraro et al., 2006).

Anticancer Activity

Notably, the compound has shown promise in cancer research. One derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), demonstrated significant antiproliferative effects against hepatocellular carcinoma and colon carcinogenesis in animal models. This highlights its potential as a candidate for anticancer therapy, with its action mediated through the restoration of disrupted metabolic pathways and the inhibition of oncogenic signaling pathways (Kumar et al., 2017), (Mishra et al., 2018).

Modulation of Cardiac Activity

The compound and its analogs have been studied for their effects on cardiac activity. Research suggests that specific derivatives have the potential to modulate cardiac electric activity, offering insights into the treatment of conditions like hypertension and arrhythmia. For instance, one derivative displayed calcium antagonistic activity and influenced cardiac electric activity more strongly in hypertensive rats than in normotensive rats, indicating a targeted approach to cardiovascular disorders (Dong et al., 1993).

Imaging Applications in Medical Diagnostics

The compound's derivatives have also been used in the development of radiotracers for imaging the proliferative status of breast tumors with positron emission tomography (PET). Such advancements are crucial for the non-invasive diagnosis and monitoring of cancer progression, providing a window into the tumor's biological activity (Tu et al., 2005).

properties

IUPAC Name |

methyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-23-18-10-14-8-9-21-17(16(14)11-19(18)24-2)12-26-15-6-4-13(5-7-15)20(22)25-3/h4-7,10-11,17,21H,8-9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOVVVGWWPLTDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2569391.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2569392.png)

![2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2569393.png)

![3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2569400.png)

![2-([1,1'-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione](/img/structure/B2569402.png)

![2-(2-Chlorophenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2569404.png)

![ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate](/img/structure/B2569408.png)

![N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide](/img/structure/B2569412.png)